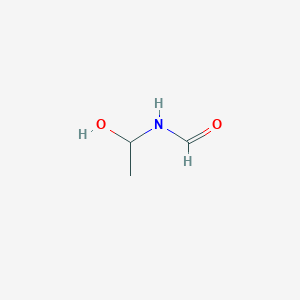

Formamide, N-(1-hydroxyethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Formamide, N-(1-hydroxyethyl)- is a chemical compound that is commonly used in scientific research applications. It is a clear, colorless liquid that is soluble in water and has a faint odor. Formamide is used in various laboratory experiments due to its unique properties and characteristics.

Mecanismo De Acción

Formamide acts as a denaturant for nucleic acids by disrupting the hydrogen bonds between the base pairs of the DNA double helix. This leads to the separation of the two strands of DNA, allowing for the analysis of individual strands. Formamide also disrupts the secondary and tertiary structures of proteins, leading to their denaturation.

Efectos Bioquímicos Y Fisiológicos

Formamide can have both biochemical and physiological effects on living organisms. It can cause irritation to the skin, eyes, and respiratory tract. Prolonged exposure to formamide can lead to liver and kidney damage, as well as reproductive and developmental toxicity. Ingestion of formamide can lead to gastrointestinal distress, including nausea, vomiting, and diarrhea.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Formamide has several advantages for laboratory experiments. It is a highly effective denaturant for nucleic acids, allowing for the separation of single-stranded DNA fragments. It is also a useful solvent for the synthesis and purification of RNA. However, formamide can be toxic to living organisms, and its use requires careful handling and disposal.

Direcciones Futuras

The use of formamide in scientific research applications is likely to continue in the future. However, there is a need for further research into the potential health effects of formamide exposure. Future studies should focus on developing safer alternatives to formamide, as well as improving the efficiency of its use in laboratory experiments.

Conclusion

Formamide, N-(1-hydroxyethyl)- is a valuable chemical compound in scientific research applications. It is widely used as a denaturant for nucleic acids, as well as in the synthesis and purification of RNA. However, its use requires careful handling due to its potential health effects. Future research should focus on developing safer alternatives to formamide and improving its efficiency in laboratory experiments.

Métodos De Síntesis

Formamide can be synthesized by reacting formic acid with ammonia. The reaction produces formamide and water as byproducts. The reaction is exothermic and requires careful handling due to the release of heat. The synthesis of formamide can also be achieved by reacting dimethylformamide with ethylene oxide.

Aplicaciones Científicas De Investigación

Formamide is widely used in scientific research applications. It is commonly used as a denaturing agent for nucleic acids in gel electrophoresis. Formamide helps to denature the double-stranded DNA, allowing the separation of single-stranded DNA fragments. It is also used in the synthesis of peptides and proteins, as well as in the purification of RNA.

Propiedades

Número CAS |

102904-85-8 |

|---|---|

Nombre del producto |

Formamide, N-(1-hydroxyethyl)- |

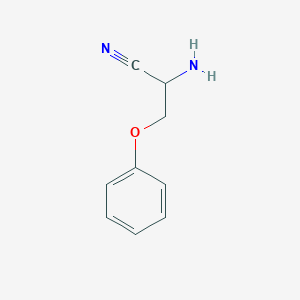

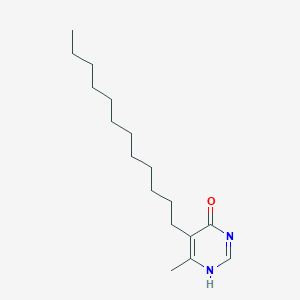

Fórmula molecular |

C3H7NO2 |

Peso molecular |

89.09 g/mol |

Nombre IUPAC |

N-(1-hydroxyethyl)formamide |

InChI |

InChI=1S/C3H7NO2/c1-3(6)4-2-5/h2-3,6H,1H3,(H,4,5) |

Clave InChI |

DTBGILDKBIBTGE-UHFFFAOYSA-N |

SMILES |

CC(NC=O)O |

SMILES canónico |

CC(NC=O)O |

Sinónimos |

N-(1-Hydroxyethyl)formamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)

![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)

![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)

![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)